molecular formula C21H22O5 B1679982 Notopterol CAS No. 88206-46-6

Notopterol

Cat. No. B1679982
CAS RN: 88206-46-6
M. Wt: 354.4 g/mol
InChI Key: BKIACVAZUKISOR-MKMNVTDBSA-N
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Description

Notopterol is a coumarin extracted from N. incisum . It induces apoptosis and has antipyretic, analgesic, and anti-inflammatory effects . It has been used for acute myeloid leukemia (AML) and has shown significant antiproliferative activity against the HepG-2, MCF-7, and C6 cancer cell lines .


Synthesis Analysis

The synthesis of notopterol derivatives has been studied for the treatment of Alzheimer’s Disease . Bergapten was selected as the starting material .


Molecular Structure Analysis

The molecular formula of Notopterol is C21H22O5 . The molecular weight is 354.40 .


Chemical Reactions Analysis

Notopterol has been found to induce apoptosis in a dose-dependent manner . It also inhibits the proliferation of HL-60 cells in a concentration-dependent manner .


Physical And Chemical Properties Analysis

Notopterol has a molecular weight of 354.40 . It is a solid substance with a white to off-white color .

Scientific Research Applications

1. Cancer Treatment

  • Notopterol has demonstrated potential in treating acute myeloid leukemia (AML). A study revealed that notopterol can induce apoptosis, differentiation, and G0/G1 arrest in human AML HL-60 cells. This suggests its potential therapeutic effects for AML treatment. The combination of notopterol with all-trans retinoic acid (ATRA) showed an enhanced effect in inducing differentiation in HL-60 cells (Huang et al., 2019).

2. Inflammation and Arthritis

  • Notopterol exhibits significant anti-inflammatory properties, making it beneficial in rheumatoid arthritis treatment. Studies have shown that notopterol binds to Janus kinase (JAK)2 and JAK3 kinase domains, inhibiting the JAK/STAT activation and reducing the production of inflammatory cytokines and chemokines. This suggests its effectiveness in treating diseases characterized by aberrant JAK-STAT signaling pathways (Wang et al., 2020).

3. Cardiovascular Health

  • In the context of cardiac health, notopterol has shown promise in treating hyperuricemia-induced cardiac dysfunction in mice. It improved exercise capacity and alleviated cardiac dysfunction in hyperuricemic mice. This suggests its potential as a therapeutic strategy against pyroptosis and for improving cardiac function in hyperuricemic conditions (Wang et al., 2023).

4. Neurological Disorders

  • Notopterol derivatives have been studied as potential treatments for Alzheimer’s Disease (AD). These derivatives exhibit inhibitory activity against key enzymes involved in AD pathogenesis, such as AChE, BACE1, and GSK3β. A particular derivative, 1c, showed promising results in inhibiting these enzymes and ameliorating impaired learning and memory in AD mouse models (Wang et al., 2022).

5. Pulmonary Health

  • Notopterol has been found to have anti-inflammatory and anti-proliferative effects in the pulmonary arteries, which could prevent pulmonary arterial hypertension (PAH). In studies, notopterol improved mortality rate and right ventricular function, reduced pulmonary vascular remodeling, and eased muscularization in PAH rats. This suggests its potential as a treatment for PAH (Huang et al., 2022).

6. Antiviral Potential

  • A hypothesis suggests that notopterol may be effective in treating COVID-19 due to its anti-inflammatory properties and ability to suppress cytokine release. Notopterol may inhibit the expression of genes leading to inflammation via the JAK/STAT signaling pathway, which could be beneficial against SARS-CoV-2 infection (Nazari-Khanamiri & Ghasemnejad-Berenji, 2022).

7. Bone Health

  • Notopterol has been identified as an inhibitor in regulating RANKL-activated osteoclasts formation and bone resorption function, suggesting its potential in treating osteoporosis. It attenuates estrogen deficiency-induced osteoporosis by repressing RANKL signaling and reactive oxygen species, providing a novel approach for the treatment of osteolytic diseases (Chen et al., 2021).

Safety And Hazards

Notopterol is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Notopterol has shown potential in treating hyperuricemia-induced cardiac dysfunction . It might represent a potential therapeutic strategy against pyroptosis and improve cardiac function in hyperuricemic mice . It also has potential in future lung cancer treatments .

properties

IUPAC Name

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIACVAZUKISOR-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318526
Record name Notopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Notopterol

CAS RN

88206-46-6
Record name Notopterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88206-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Notopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Notopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
N Wang, W Liu, L Zhou, W Liu, X Liang, X Liu, Z Xu… - ACS …, 2022 - ACS Publications
… notopterol (a natural product from Notopterygium) is a dual BACE1/GSK3β inhibitor. In this study, we designed and synthesized 48 notopterol … furocoumarin scaffold of notopterol for the …
Number of citations: 4 pubs.acs.org
JT Azietaku, H Ma, X Yu, J Li, MB Oppong, J Cao… - Journal of …, 2017 - Elsevier
… notopterol were: locomotor activity on methamphetamine-treated mice after oral administration of notopterol, … but not least, the effect of notopterol on drug metabolism using mouse liver. …
Number of citations: 57 www.sciencedirect.com
X Jiang, H Lu, J Li, W Liu, Q Wu, Z Xu… - Clinical and …, 2020 - ncbi.nlm.nih.gov
… For GSK3β, Notopterol bound in the hinge region of the … These results showed that Notopterol can bind to protein in a … of Notopterol on BACE1 and GSK3β enzymes: Notopterol showed …
Number of citations: 16 www.ncbi.nlm.nih.gov
Q Huang, L Wang, Q Ran, J Wang… - Drug design …, 2019 - Taylor & Francis
Purpose: This study aims to observe the effects of notopterol on the apoptosis and differentiation of HL-60 cells and to explore the underlying molecular mechanisms. Methods: Cell …
Number of citations: 30 www.tandfonline.com
F Yang, T Zhang, Q Liu, G Xu, Y Zhang, S Zhang… - … of Chromatography A, 2000 - Elsevier
… The present paper describes HSCCC separation of notopterol, isoimperatorin and two unknown … elution led to the successful preparative separation of notopterol and isoimperatorin. …
Number of citations: 66 www.sciencedirect.com
Q Wang, X Zhou, L Yang, Y Zhao, Z Chew, J Xiao… - Cell reports, 2020 - cell.com
… injection with notopterol or the saline control at day 22 (Figure 1A). We observed that notopterol treatment significantly reduced the clinical scores of the CIA mice, and notopteroltreated …
Number of citations: 43 www.cell.com
L Huang, H Li, S Huang, S Wang, Q Liu… - Frontiers in …, 2022 - frontiersin.org
… rats and treated them with notopterol. Particularly, we discussed whether notopterol played a … In vitro, we investigated the effect of notopterol on the proliferation and migration of PASMC …
Number of citations: 11 www.frontiersin.org
D Chen, Q Wang, Y Li, P Sun, V Kuek, J Yuan… - Frontiers in …, 2021 - frontiersin.org
… (A) Chemical structure of Notopterol. (B) Effect of indicated concentrations Notopterol on … osteoclast formation treated with indicated concentrations of Notopterol for 5 days (Scale bar = …
Number of citations: 23 www.frontiersin.org
S Inthanon, P Dejkriengkraikul… - International Journal of …, 2023 - mdpi.com
… of IL-17-promoted proliferation in A549 cells by notopterol, we subjected the cells to combination treatments involving various concentrations of notopterol and IL-17 (25 ng/mL). Cell …
Number of citations: 6 www.mdpi.com
B Ye, D He, J Hu, S Yang, X Gao, M Cui, Z Li… - International …, 2023 - Elsevier
Accumulating research has indicated that inordinate activation of microglia releases inflammatory cytokines, damages neurons, and causes neuroinflammation, which eventually could …
Number of citations: 4 www.sciencedirect.com

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